molecular formula C16H20N2O3S B4718628 N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No. B4718628
M. Wt: 320.4 g/mol
InChI Key: KYILUWCRVMOCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, commonly known as ADTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADTC belongs to a class of compounds known as spirocyclic sulfonamides, which are known to have a wide range of biological activities.

Scientific Research Applications

ADTC has been shown to have a wide range of potential applications in scientific research. It has been studied for its anticancer, antiviral, and antibacterial properties. ADTC has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, ADTC has been studied for its potential use as a diagnostic tool for the detection of cancer cells.

Mechanism of Action

The mechanism of action of ADTC is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. ADTC has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. ADTC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
ADTC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ADTC has also been shown to have antiviral and antibacterial properties. Additionally, ADTC has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

ADTC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. ADTC is also soluble in a wide range of solvents, making it easy to work with in the lab. However, there are also limitations to the use of ADTC in lab experiments. It has been shown to have low bioavailability, meaning that it may not be effective when administered orally. Additionally, ADTC has been shown to have low toxicity in animal models, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on ADTC. One area of research is the development of more effective methods for administering ADTC, such as the use of nanoparticles or other drug delivery systems. Another area of research is the identification of new biological targets for ADTC, which may lead to the development of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of ADTC and its potential impact on human health.

properties

IUPAC Name

N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-12(19)13-2-4-14(5-3-13)17-15(22)18-8-6-16(7-9-18)20-10-11-21-16/h2-5H,6-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYILUWCRVMOCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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